molecular formula C8H12O2 B061300 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI) CAS No. 180980-77-2

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)

Cat. No. B061300
M. Wt: 140.18 g/mol
InChI Key: NITSFWZMDUVHTB-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI), also known as (+)-fenchone, is a bicyclic monoterpene ketone that is commonly found in essential oils of various plants. It is widely used in the fragrance and flavor industry due to its characteristic odor and taste. In addition, (+)-fenchone has been the focus of extensive scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of (+)-fenchone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by interacting with various cellular targets, including ion channels, enzymes, and receptors. For example, (+)-fenchone has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

Studies have demonstrated that (+)-fenchone has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, (+)-fenchone has been shown to scavenge free radicals and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using (+)-fenchone in lab experiments is its availability. It can be easily synthesized or extracted from natural sources. In addition, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its volatility, which can make it difficult to handle and measure accurately.

Future Directions

There are several future directions for the research on (+)-fenchone. One area of interest is its potential as a natural preservative in the food industry. Another area of research is its potential as an anti-cancer agent. Studies have shown that (+)-fenchone has anti-proliferative effects on various cancer cell lines. Furthermore, research is needed to fully understand its mechanism of action and to identify its cellular targets.

Synthesis Methods

The synthesis of (+)-fenchone can be achieved through various methods, including chemical synthesis and isolation from natural sources. One common method of chemical synthesis involves the oxidation of (+)-limonene, which produces (+)-fenchone as a byproduct. Isolation of (+)-fenchone from natural sources involves the extraction of essential oils from plants such as fennel, basil, and rosemary.

Scientific Research Applications

(+)-Fenchone has been studied extensively for its potential therapeutic properties. Research has shown that it exhibits antimicrobial, anti-inflammatory, and antioxidant effects. It has also been found to possess analgesic and anticonvulsant properties. These properties make (+)-fenchone a promising candidate for the development of new drugs for various diseases.

properties

CAS RN

180980-77-2

Product Name

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-[(1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one

InChI

InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7+,8-/m0/s1

InChI Key

NITSFWZMDUVHTB-RNJXMRFFSA-N

Isomeric SMILES

CC(=O)C[C@@H]1CC[C@@H]2[C@H]1O2

SMILES

CC(=O)CC1CCC2C1O2

Canonical SMILES

CC(=O)CC1CCC2C1O2

synonyms

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)- (9CI)

Origin of Product

United States

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